molecular formula C14H18N2O5 B1664333 Acetylalanyltyrosine CAS No. 70529-66-7

Acetylalanyltyrosine

Cat. No.: B1664333
CAS No.: 70529-66-7
M. Wt: 294.3 g/mol
InChI Key: GERBQRKJEQLUQU-UFBFGSQYSA-N
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Description

N-Acetyltyrosine (CAS 537-55-3), also termed Acetyl L-Tyrosine, is an acetylated derivative of the amino acid L-tyrosine. Its molecular formula is C₁₁H₁₃NO₄, featuring an acetyl group (-COCH₃) attached to the amino group and a para-hydroxyphenyl side chain . This modification enhances water solubility and bioavailability compared to unmodified L-tyrosine, which is poorly soluble and less efficiently absorbed . N-Acetyltyrosine is utilized in dietary supplements (150–700 mg/day) to support cognitive function and stress response and is incorporated into total parenteral nutrition (TPN) formulations due to its stability and metabolic utility . Pharmacologically, it serves as a precursor for dopamine and norepinephrine synthesis, though its acetyl group requires enzymatic cleavage for biological activity .

Properties

CAS No.

70529-66-7

Molecular Formula

C14H18N2O5

Molecular Weight

294.3 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C14H18N2O5/c1-8(15-9(2)17)13(19)16-12(14(20)21)7-10-3-5-11(18)6-4-10/h3-6,8,12,18H,7H2,1-2H3,(H,15,17)(H,16,19)(H,20,21)/t8-,12-/m0/s1

InChI Key

GERBQRKJEQLUQU-UFBFGSQYSA-N

SMILES

CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C

Canonical SMILES

CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

acetyl-Ala-Tyr
acetylalanyltyrosine
CH3CO-Ala-Ty

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Tyrosine Derivatives

The structural and functional distinctions between N-Acetyltyrosine and analogous compounds are critical for their pharmacological and industrial applications. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Tyrosine Derivatives

Compound Name Molecular Formula CAS Number Substitution Pattern Key Characteristics/Applications References
N-Acetyltyrosine C₁₁H₁₃NO₄ 537-55-3 Acetyl on amino group; para-OH on phenyl High bioavailability; TPN/supplements
L-Tyrosine C₉H₁₁NO₃ 60-18-4 Unmodified amino and para-OH groups Poor solubility; precursor for neurotransmitters
3-Methyl-L-tyrosine C₁₀H₁₃NO₃ 17028-03-4 Methyl at phenyl 3-position; para-OH Limited toxicological data; research use
Metirosine (α-Methyl-L-tyrosine) C₁₀H₁₃NO₃ 672-87-7 α-methyl on amino-bearing carbon; para-OH Tyrosine hydroxylase inhibitor; treats pheochromocytoma
L-meta-Tyrosine (m-Tyr) C₉H₁₁NO₃ 587-33-7 Hydroxyl at phenyl meta (3-)position Oxidative stress biomarker; altered receptor affinity
D-Alanyl-D-alanylglycyl-D-tyrosyl- - 644997-15-9 D-configuration peptide with tyrosine moiety Stereochemical impact on biological activity

Key Research Findings

Bioavailability and Solubility :

  • N-Acetyltyrosine’s acetyl group mitigates L-tyrosine’s solubility limitations, enabling efficient absorption at lower doses .
  • In contrast, unmodified L-tyrosine requires co-administration with phenylalanine for optimal synthesis .

Enzymatic Interactions :

  • Metirosine’s α-methyl group competitively inhibits tyrosine hydroxylase, reducing catecholamine production—a mechanism leveraged in managing pheochromocytoma .
  • N-Acetyltyrosine lacks direct enzyme inhibition but relies on deacetylation for metabolic integration .

Toxicological Profiles :

  • 3-Methyl-L-tyrosine and m-Tyr have incomplete safety data, with the former’s phenyl methyl group posing uncharacterized risks .
  • N-Acetyltyrosine exhibits a well-established safety profile in TPN and supplements, though excessive doses may cause tachycardia or insomnia .

Stereochemical Effects :

  • D-enantiomers (e.g., ’s peptide) demonstrate reduced or altered bioactivity compared to L-forms, emphasizing the importance of chirality in drug design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Acetylalanyltyrosine
Reactant of Route 2
Reactant of Route 2
Acetylalanyltyrosine

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